molecular formula C10H15NO2 B14880985 2-Methyl-2-azaspiro[4.5]decane-1,6-dione

2-Methyl-2-azaspiro[4.5]decane-1,6-dione

Cat. No.: B14880985
M. Wt: 181.23 g/mol
InChI Key: UWBKZVXKLJIDMF-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[4.5]decane-1,6-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their rigidity and three-dimensional structural properties. Spiro compounds have gained significant attention in the pharmaceutical and chemical industries due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,6-dione can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . The reaction typically requires the use of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process can be streamlined using techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.5]decane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of substituted spiro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and various substituted spiro derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-2-azaspiro[4.5]decane-1,6-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural properties.

    Industry: The compound is used in the development of agrochemicals and materials science for the synthesis of new materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of the methyl group.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound features a phenyl group and an additional nitrogen atom in the spiro ring system.

Uniqueness

2-Methyl-2-azaspiro[4.5]decane-1,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its rigidity and three-dimensional structure make it a valuable scaffold for the design of novel compounds with potential therapeutic applications. Additionally, its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decane-1,6-dione

InChI

InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)5-3-2-4-8(10)12/h2-7H2,1H3

InChI Key

UWBKZVXKLJIDMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCCCC2=O

Origin of Product

United States

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